Threonyl-methionine: A Comprehensive Biochemical Profile
Threonyl-methionine: A Comprehensive Biochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Threonyl-methionine (Thr-Met) is a dipeptide composed of the essential amino acids threonine and methionine. While specific research on the biochemical properties and biological functions of Threonyl-methionine as a distinct entity is limited, this guide provides a comprehensive overview based on the well-established roles of its constituent amino acids and general principles of dipeptide biochemistry. This document summarizes the physicochemical properties, probable metabolic fate, and potential biological significance of Threonyl-methionine, offering a valuable resource for researchers in biochemistry, pharmacology, and drug development.
Introduction
Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical research due to their roles as signaling molecules, their potential as therapeutic agents, and their involvement in cellular nutrition and metabolism.[1] Threonyl-methionine, formed from the covalent linkage of L-threonine and L-methionine, is a naturally occurring dipeptide that can arise from the incomplete enzymatic digestion of dietary proteins.[1] Understanding its biochemical characteristics is crucial for elucidating its potential physiological roles and for harnessing its properties in various applications.
Physicochemical Properties
The fundamental physicochemical properties of Threonyl-methionine are derived from the characteristics of its constituent amino acids.
| Property | Value | Source |
| Molecular Formula | C9H18N2O4S | PubChem[2] |
| Molecular Weight | 250.32 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | PubChem[2] |
| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N">C@HO | PubChem[2] |
| InChI Key | APIDTRXFGYOLLH-VQVTYTSYSA-N | PubChem[2] |
| CAS Number | 90729-28-5 | PubChem[2] |
| Predicted LogP | -3.36 | HMDB |
Synthesis and Structure
Chemical Synthesis
The synthesis of Threonyl-methionine can be achieved through standard peptide synthesis protocols. A common laboratory-scale method involves the following conceptual steps:
Caption: General workflow for the chemical synthesis of Threonyl-methionine.
Molecular Structure
Threonyl-methionine consists of a threonine residue linked to a methionine residue via a peptide bond. The threonine residue provides a hydroxyl group in its side chain, making it a polar amino acid, while the methionine residue contains a sulfur atom within a thioether side chain, contributing to its nonpolar character.
Biological Functions and Signaling Pathways
While no specific signaling pathways have been attributed directly to Threonyl-methionine, the individual roles of threonine and methionine are well-characterized and provide a strong indication of the potential biological impact of this dipeptide upon cellular uptake and hydrolysis.
Dipeptide Transport and Metabolism
Dipeptides are absorbed in the intestine and other tissues via proton-coupled peptide transporters, such as PEPT1 and PEPT2.[3][4] Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids.
Caption: Cellular uptake and hydrolysis of Threonyl-methionine.
Role of Threonine in Cellular Metabolism
Threonine is an essential amino acid crucial for protein synthesis and metabolism. It can be metabolized into pyruvate or acetyl-CoA and glycine.[5] In embryonic stem cells, threonine metabolism is coupled to the synthesis of S-adenosyl-methionine (SAM), impacting histone methylation and pluripotency.[5]
Role of Methionine in Cellular Signaling
Methionine plays a central role in one-carbon metabolism through its conversion to S-adenosyl-methionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[6][7] Methionine metabolism is intricately linked to major signaling pathways, including the mTOR pathway, which regulates cell growth, proliferation, and survival.[6][8]
Caption: Key signaling roles of methionine and the SAM cycle.
Experimental Protocols
Studying the biochemical properties of Threonyl-methionine would involve a combination of analytical and biochemical techniques.
Quantification by Mass Spectrometry
Objective: To quantify the concentration of Threonyl-methionine in biological samples.
Methodology:
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Sample Preparation: Deproteinize biological samples (e.g., plasma, cell lysates) by protein precipitation with a solvent like methanol or acetonitrile. Centrifuge to remove precipitated proteins.
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Internal Standard: Add a known concentration of a stable isotope-labeled Threonyl-methionine (e.g., ¹³C₉,¹⁵N₂-Thr-Met) to the sample as an internal standard.
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Chromatographic Separation: Use liquid chromatography (LC) with a suitable column (e.g., C18) to separate Threonyl-methionine from other metabolites. A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid, is typically used.
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Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the endogenous Threonyl-methionine and the internal standard.
-
Quantification: Calculate the concentration of Threonyl-methionine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Structural Characterization by NMR Spectroscopy
Objective: To confirm the structure and purity of synthesized Threonyl-methionine.
Methodology:
-
Sample Preparation: Dissolve a purified sample of Threonyl-methionine in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR: Acquire a one-dimensional proton (¹H) NMR spectrum to observe the chemical shifts and coupling patterns of the protons in the molecule.[9][10]
-
2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and between protons and their attached carbons, respectively. This will confirm the peptide bond and the integrity of the amino acid side chains.
Cellular Uptake Assay
Objective: To determine if Threonyl-methionine is transported into cells.
Methodology:
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Cell Culture: Grow a suitable cell line (e.g., Caco-2 for intestinal transport) to confluence in multi-well plates.
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Incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and then incubate them with a known concentration of Threonyl-methionine for various time points.
-
Cell Lysis: After incubation, wash the cells to remove extracellular dipeptide and then lyse the cells to release intracellular contents.
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Quantification: Quantify the intracellular concentration of Threonyl-methionine using the LC-MS/MS method described above.
-
Inhibition Studies: To investigate the involvement of specific transporters like PEPT1, perform competitive inhibition assays by co-incubating Threonyl-methionine with a known PEPT1 substrate (e.g., glycyl-sarcosine).[11]
Quantitative Data
As of the date of this guide, there is a lack of publicly available quantitative data specifically for the dipeptide Threonyl-methionine, such as enzyme kinetic parameters for its hydrolysis or binding affinities to transporters. The following table presents relevant data for the constituent amino acids.
| Parameter | Amino Acid | Value | Conditions | Source |
| Km for Methionyl-tRNA Synthetase | Methionine | ~5 µM | E. coli | - |
| Km for Threonyl-tRNA Synthetase | Threonine | ~100 µM | E. coli | - |
| Km of PEPT1 for Gly-Sar | - | 0.35-3.8 mM | Caco-2 cells | [11] |
Conclusion and Future Directions
Threonyl-methionine is a dipeptide with physicochemical properties defined by its constituent amino acids. While its specific biological roles are yet to be elucidated, its hydrolysis into threonine and methionine suggests it can serve as a source of these essential amino acids, thereby influencing a wide array of metabolic and signaling pathways. Future research should focus on determining the specific transport kinetics of Threonyl-methionine, its rate of hydrolysis by cellular peptidases, and whether the intact dipeptide has any unique signaling properties distinct from its constituent amino acids. Such studies will be instrumental in fully understanding the biochemical significance of this dipeptide.
References
- 1. Human Metabolome Database: Showing metabocard for Threonylmethionine (HMDB0029067) [hmdb.ca]
- 2. Thr-Met | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 8. mdpi.com [mdpi.com]
- 9. hmdb.ca [hmdb.ca]
- 10. L-Threonine(72-19-5) 1H NMR spectrum [chemicalbook.com]
- 11. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
